molecular formula C24H35Cl2N3O2 B1252496 N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride CAS No. 149055-79-8

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride

Cat. No.: B1252496
CAS No.: 149055-79-8
M. Wt: 468.5 g/mol
InChI Key: VJGZNBYDSDEOED-UHFFFAOYSA-N
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Description

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C24H35Cl2N3O2 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-WAY 100135 dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

WAY-100135 (dihydrochloride) is a serotonergic drug of the phenylpiperazine family . The primary target of this compound is the 5-HT 1A receptor , a subtype of the serotonin receptor . This receptor plays a crucial role in the serotonin system, which is involved in regulating mood, cognition, learning, memory, and numerous physiological processes .

Mode of Action

WAY-100135 (dihydrochloride) acts as a potent antagonist of the 5-HT 1A receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, WAY-100135 (dihydrochloride) binds to the 5-HT 1A receptor, blocking the action of serotonin and thereby reducing the activity of the serotonin system .

Biochemical Pathways

The action of WAY-100135 (dihydrochloride) on the 5-HT 1A receptor affects the serotonin system, which is involved in numerous biochemical pathways. These pathways influence various physiological processes, including mood regulation, cognition, learning, and memory . By acting as an antagonist of the 5-HT 1A receptor, WAY-100135 (dihydrochloride) can modulate these pathways and their downstream effects .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of WAY-100135 (dihydrochloride)'s action are primarily related to its antagonistic effect on the 5-HT 1A receptor. By blocking this receptor, WAY-100135 (dihydrochloride) reduces the activity of the serotonin system . This can lead to changes in mood, cognition, learning, and memory, among other effects .

Action Environment

The action, efficacy, and stability of WAY-100135 (dihydrochloride) can be influenced by various environmental factors. These may include the presence of other substances that can interact with the 5-HT 1A receptor, the pH of the environment, and the temperature

Biological Activity

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide; dihydrochloride, also known as WAY-100135, is a compound that has garnered attention for its pharmacological properties, particularly as a selective antagonist of the serotonin 5-HT1A receptor. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.

Structure and Composition

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide; dihydrochloride has the following chemical structure:

  • Molecular Formula : C24H33N3O2·2HCl
  • Molecular Weight : 468.5 g/mol

The compound features a phenylpiperazine core, which is significant in its biological activity, particularly in modulating neurotransmitter systems.

WAY-100135 acts primarily as a selective antagonist at the 5-HT1A receptor with an IC50 value of approximately 15 nM, indicating high potency and selectivity over other serotonin receptors (5-HT1B, 5-HT1C, etc.) . This selectivity makes it a valuable tool in studying the role of serotonin in various physiological and pathological processes.

Pharmacological Effects

Research has demonstrated that WAY-100135 exhibits several key pharmacological effects:

  • Antidepressant-like Activity : Studies have indicated that WAY-100135 can potentiate antidepressant effects when combined with other agents such as lithium. This suggests a potential role in enhancing mood regulation through serotonergic pathways .
  • Neuroprotective Effects : In vitro studies have shown that WAY-100135 may reduce neuroinflammation and oxidative stress in neuronal cells, which could have implications for neurodegenerative diseases like Alzheimer's disease (AD) .
  • Anxiolytic Properties : The compound has been evaluated for its anxiolytic effects in animal models, showing promise in reducing anxiety-related behaviors .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
5-HT1A AntagonismIC50 = 15 nM
Antidepressant-likePotentiates effects with lithium
NeuroprotectionReduces TNF-α and oxidative stress
AnxiolyticReduces anxiety behaviors in animal models

Research Insights

A notable study highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various neurodegenerative conditions. This mechanism suggests that WAY-100135 could serve as a potential therapeutic agent for managing symptoms associated with these diseases .

Properties

IUPAC Name

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2.2ClH/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4;;/h5-13,20H,14-18H2,1-4H3,(H,25,28);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGZNBYDSDEOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564209
Record name N-tert-Butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149055-79-8, 149007-54-5
Record name N-tert-Butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-WAY 100135
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (S)-WAY 100135 dihydrochloride affect the adenosine-mediated modulation of serotonin release in the dorsal raphe nuclei?

A1: Research shows that transient adenosine application significantly reduces electrically evoked serotonin release in mouse brain slices. [] This effect is not directly mediated by adenosine receptors, as demonstrated in studies using A1 and A3 receptor knockout mice. [] Interestingly, perfusion with (S)-WAY 100135 dihydrochloride, a selective 5-HT1A autoreceptor antagonist, completely abolished the inhibitory effect of transient adenosine on serotonin release. [] This suggests that adenosine's transient modulation of serotonin release in the dorsal raphe nuclei is primarily regulated by 5-HT1A autoreceptors and not directly through adenosine receptors.

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